molecular formula C14H22N2O3 B15145453 rac Practolol-d7

rac Practolol-d7

Cat. No.: B15145453
M. Wt: 273.38 g/mol
InChI Key: DURULFYMVIFBIR-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Practolol-d7 involves the incorporation of deuterium atoms into the practolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain Practolol-d7 .

Industrial Production Methods

Industrial production of Practolol-d7 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Practolol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Practolol-d7 may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Practolol-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Practolol-d7 exerts its effects by selectively binding to β1-adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for better tracing and quantification in studies .

Comparison with Similar Compounds

Similar Compounds

Practolol-d7 is similar to other β1-adrenergic receptor antagonists, such as:

Uniqueness

The uniqueness of Practolol-d7 lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This labeling allows for precise tracing and quantification, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

273.38 g/mol

IUPAC Name

N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D

InChI Key

DURULFYMVIFBIR-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

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